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Compound of Interest

Compound Name: 3-(2-Methylphenyl)propionic acid

Cat. No.: B181665 Get Quote

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers

of 3-(Methylphenyl)propionic acid. The objective is to present key identifying features from ¹H

NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid researchers in

the differentiation and characterization of these structurally similar compounds. All data is

presented with corresponding experimental protocols for reproducibility.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for 3-(2-Methylphenyl)propionic
acid, 3-(3-Methylphenyl)propionic acid, and 3-(4-Methylphenyl)propionic acid.
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Spectroscopic
Technique

3-(2-
Methylphenyl)propi
onic acid (ortho)

3-(3-
Methylphenyl)propi
onic acid (meta)

3-(4-
Methylphenyl)propi
onic acid (para)

¹H NMR

Data available,

specific shifts vary by

solvent.[1][2][3]

Data available,

specific shifts vary by

solvent.[4][5]

Data available,

specific shifts vary by

solvent.[6][7]

¹³C NMR Data available.[2] Data available.[4] Data available.

IR Spectroscopy

Key absorptions for O-

H (broad), C=O, and

C-H stretches.[1]

Key absorptions for O-

H (broad), C=O, and

C-H stretches.[4]

Key absorptions for O-

H (broad), C=O, and

C-H stretches.

Mass Spectrometry

(EI)

Molecular Ion (M⁺)

m/z: 164.[1][8]

Molecular Ion (M⁺)

m/z: 164.[4]

Molecular Ion (M⁺)

m/z: 164.[6]

Note: Specific chemical shifts in NMR are highly dependent on the solvent and concentration

used. The data presented here are based on publicly available spectra and should be used as

a reference.

Experimental Protocols
The data presented in this guide is typically acquired using the following standard

methodologies.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0.00 ppm).[9]

Instrumentation: Spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.

¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse angle, a

spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling, a

spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger

number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal. This is a common and rapid method.

KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and

pressed into a thin, transparent pellet.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum is recorded first and automatically subtracted from the sample

spectrum. The broad O-H stretching band for the carboxylic acid is a characteristic feature,

typically appearing in the 3300-2500 cm⁻¹ region.[10] The C=O stretch is expected around

1700 cm⁻¹.

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly

used for these types of small molecules.

Sample Introduction: The sample can be introduced directly via a solid probe or, if volatile,

through a gas chromatograph (GC-MS).

Ionization: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

Data Analysis: The resulting mass spectrum shows the relative abundance of different mass-

to-charge ratio (m/z) ions. The peak corresponding to the intact molecule is the molecular ion

peak (M⁺).[11] For all three isomers, the molecular weight is 164.20 g/mol , resulting in an

expected molecular ion peak at m/z = 164.[1][4][6]
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Isomer Structures
The following diagram illustrates the structural differences between the three positional isomers

of 3-(Methylphenyl)propionic acid.

3-(2-Methylphenyl)propionic acid
(ortho-isomer)

3-(3-Methylphenyl)propionic acid
(meta-isomer)

3-(4-Methylphenyl)propionic acid
(para-isomer)

Click to download full resolution via product page

Caption: Chemical structures of the ortho, meta, and para isomers.

The primary spectroscopic differences, particularly in the NMR spectra, arise from the different

positions of the methyl group on the phenyl ring, which influences the electronic environment of

the aromatic protons and carbons. While IR and MS are useful for confirming the presence of

the functional groups and the molecular weight, NMR is the most powerful technique for

distinguishing between these isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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